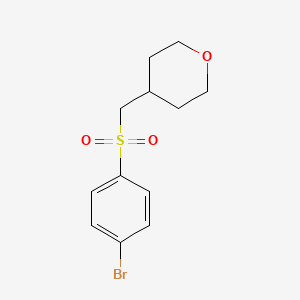

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

描述

属性

IUPAC Name |

4-[(4-bromophenyl)sulfonylmethyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3S/c13-11-1-3-12(4-2-11)17(14,15)9-10-5-7-16-8-6-10/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPSPTJRBOLXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Tetrahydropyran Derivatives with 4-Bromophenylsulfonylmethyl Precursors

A common approach is to start from a tetrahydro-2H-pyran derivative bearing a suitable leaving group at the 4-position (e.g., a halide or tosylate) and perform nucleophilic substitution with a 4-bromophenylsulfonylmethyl nucleophile.

Typical reagents and conditions:

- Use of sodium hydride (NaH) as a base to generate the nucleophile from 4-bromophenylsulfonylmethyl precursors

- Solvent: polar aprotic solvents such as N,N-dimethylformamide (DMF)

- Temperature: room temperature to mild heating (20 °C to 50 °C)

- Crown ethers (e.g., 15-crown-5) can be used to enhance nucleophilicity by complexing sodium ions

Example reaction:

(4-bromophenyl)-acetic acid methyl ester is treated with sodium hydride and 15-crown-5 in DMF, followed by reaction with 3-oxa-1,5-dichloropentane or related halogenated ethers to form the tetrahydropyran ring substituted with the bromophenylsulfonylmethyl moiety.

Silyl-Prins Cyclization for Tetrahydropyran Ring Formation

An advanced and stereoselective method involves the silyl-Prins cyclization of vinylsilyl alcohols with aldehydes, which can be adapted to introduce halogenated aryl substituents such as 4-bromophenyl groups.

-

- Bismuth(III) chloride (BiCl3) as a Lewis acid catalyst

- Trimethylsilyl chloride (TMSCl) as a silicon Lewis acid additive and chloride source

-

- The vinylsilyl alcohol and 4-bromobenzaldehyde are reacted in dichloromethane at 0 °C to room temperature

- The reaction proceeds with high stereoselectivity to form polysubstituted tetrahydropyran derivatives with halogenated aryl groups at the 4-position

- Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the desired tetrahydropyran with the sulfonylmethyl substituent after oxidation of the aryl group to the sulfone.

Oxidation of Sulfides to Sulfones

Once the 4-(4-bromophenylmethyl)tetrahydro-2H-pyran intermediate is synthesized, oxidation to the sulfonyl derivative is performed.

-

- m-Chloroperoxybenzoic acid (m-CPBA)

- Hydrogen peroxide (H2O2) with catalysts such as tungstate or molybdate salts

- Oxone (potassium peroxymonosulfate)

-

- Typically carried out in dichloromethane or acetonitrile at 0 °C to room temperature

- Reaction time varies from 1 to several hours depending on the oxidant and substrate

This step converts the sulfide linkage to the sulfone, completing the formation of the this compound structure.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | (4-bromophenyl)-acetic acid methyl ester | NaH, 15-crown-5 | DMF | 20 °C | 40 min | — | Generation of nucleophile |

| 2 | Intermediate + 3-oxa-1,5-dichloropentane | NaI | DMF | 20 °C | 10 h | 24% | Formation of tetrahydropyran ring |

| 3 | Vinylsilyl alcohol + 4-bromobenzaldehyde | BiCl3 (0.05 equiv), TMSCl (1 equiv) | Dichloromethane | 0 °C to RT | 30 min - 1 h | 63-83% | Silyl-Prins cyclization with stereocontrol |

| 4 | Silylated tetrahydropyran intermediate | TBAF | THF or CH2Cl2 | RT | 1-2 h | 53-80% | Desilylation step |

| 5 | Sulfide intermediate | m-CPBA or Oxone | CH2Cl2 or MeCN | 0 °C to RT | 1-4 h | — | Oxidation to sulfone |

Research Findings and Analysis

- The alkylation approach using sodium hydride and crown ethers in DMF is effective but may result in moderate yields (~24%) due to side reactions and purification challenges.

- The silyl-Prins cyclization method is highly stereoselective and yields polysubstituted tetrahydropyrans efficiently (up to 83%), offering a versatile route to functionalized tetrahydropyrans with halogenated aryl substituents.

- Catalytic amounts of BiCl3 combined with TMSCl significantly improve the reaction efficiency and selectivity compared to stoichiometric Lewis acid use.

- Desilylation with TBAF is a critical step that must be carefully controlled to avoid degradation and to maintain stereochemical integrity at the quaternary carbon center.

- Oxidation of sulfides to sulfones is a well-established step with various oxidants available, allowing for flexibility depending on scale and sensitivity of other functional groups.

化学反应分析

Types of Reactions

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenylsulfonyl group can be substituted with other nucleophiles.

Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution Reactions: Products with different substituents replacing the bromine atom.

Oxidation Reactions: Lactones or other oxidized derivatives of the tetrahydropyran ring.

Reduction Reactions: Sulfide derivatives of the original compound.

科学研究应用

The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran , designated by the CAS number 1021169-67-4, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicinal fields, alongside case studies and data tables that summarize relevant findings.

Chemistry

In the realm of organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its sulfonyl group enhances electrophilicity, making it suitable for various substitution reactions. Researchers utilize it as a reference standard in analytical chemistry due to its well-defined structure.

Biology

The biological applications of this compound are primarily linked to its interactions with biological targets. Studies suggest that compounds with similar structures may exhibit:

- Enzyme Inhibition : Potential inhibitory effects on enzymes involved in metabolic pathways.

- Receptor Binding : Interactions with neurotransmitter receptors, which could influence neurological functions.

Medicinal Chemistry

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies indicate that it may possess:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in related compounds.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of sulfonyl-containing compounds, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. Compounds similar to this compound demonstrated effective inhibition, highlighting their potential as therapeutic agents for Alzheimer's disease.

Data Table: Summary of Research Findings

| Application Area | Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Enzyme Inhibition | Effective AChE inhibition | |

| Neuroprotective Effects | Modulation of neurotransmitter systems |

作用机制

The mechanism of action of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its sulfonyl group, which can form strong interactions with amino acid residues. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

相似化合物的比较

Comparative Data Tables

Table 2: Pharmacological and Physical Properties

生物活性

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a synthetic compound with a molecular formula of CHBrOS and a CAS number of 1021169-67-4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | CHBrOS |

| Molecular Weight | 305.22 g/mol |

| CAS Number | 1021169-67-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The sulfonyl group enhances the compound's reactivity, potentially allowing it to inhibit specific enzymes or modulate receptor activity.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Potential : There is ongoing research into the compound's ability to inhibit cancer cell proliferation, particularly in specific types of tumors.

Case Studies

-

Antimicrobial Activity Study :

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent . -

Anti-inflammatory Research :

In vitro assays showed that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential utility in managing inflammatory diseases . -

Cancer Cell Proliferation :

A recent study explored the effects of this compound on breast cancer cell lines, revealing that it inhibited cell growth and induced apoptosis at higher concentrations .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the bromophenylsulfonyl moiety is believed to enhance its interaction with biological targets:

- Bromine Atom : Increases lipophilicity and may aid in penetrating cell membranes.

- Sulfonyl Group : Enhances electrophilicity, allowing for potential interactions with nucleophilic sites on target proteins.

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Prins cyclization using benzaldehyde derivatives and silane reagents under acidic catalysis . Alternatively, cross-coupling reactions (e.g., Fe-catalyzed coupling of alkyl halides with Grignard reagents) offer regioselective pathways. For example, 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran was synthesized with a 50% yield using optimized THF solvent and flash chromatography purification . Key factors include temperature control (e.g., -78°C for lithiation reactions) and catalyst selection (e.g., chiral Cu(II)–bisphosphine catalysts for diastereoselectivity) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer : Use 1H/13C NMR to analyze coupling constants (e.g., axial vs. equatorial protons in the tetrahydropyran ring) and MS (EI/CI) for fragmentation patterns . For stereochemical confirmation, X-ray crystallography or chiral HPLC is recommended, as demonstrated in diastereomer separation of similar tetrahydropyran derivatives . Computational tools like DFT calculations can predict NMR shifts and verify structural assignments .

Q. What preliminary biological activities have been reported for this compound, and what assays are suitable for initial screening?

- Methodological Answer : Analogues of this compound show HMG-CoA reductase inhibition (IC50 < 1 µM in enzyme assays) and antitumor activity (tested via MTT assays on cancer cell lines) . For initial screening, use in vitro enzymatic inhibition assays (e.g., HMG-CoA reductase) and cell viability assays (e.g., MTT or apoptosis markers). Dose-response studies (0.1–100 µM) are critical to establish potency .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenylsulfonyl group influence reactivity in substitution or oxidation reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the methylene bridge , facilitating nucleophilic substitution. For example, oxidation with KMnO4 under acidic conditions yields ketones or carboxylic acids, while LiAlH4 reduction produces alcohols . Computational studies (e.g., Hammett σ constants ) can quantify substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data between enantiomers or diastereomers of this compound?

- Methodological Answer : Discrepancies arise from chiral center configurations . For example, (4R,6S)-configured analogues of tetrahydropyran derivatives showed 10-fold higher HMG-CoA inhibition than (4S,6R) isomers . Resolve this via enantioselective synthesis (e.g., chiral catalysts ) and separate bioactivity profiling using chiral chromatography. Statistical analysis (e.g., ANOVA) can validate differences in IC50 values between enantiomers .

Q. How can computational modeling predict metabolic pathways or toxicity profiles of this compound?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME) to model cytochrome P450 metabolism and identify potential toxicophores (e.g., sulfonyl group interactions). Molecular docking (e.g., AutoDock Vina) can predict binding to off-target receptors like hERG channels . Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

- Methodological Answer : Scaling diastereoselective reactions risks racemization or reduced yield. Solutions include continuous flow reactors (prevents thermal degradation) and immobilized chiral catalysts (e.g., silica-supported Cu(II) complexes for recyclability) . Process analytical technology (PAT) monitors enantiomeric excess (ee) via inline HPLC .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between direct enzyme inhibition and downstream signaling effects in observed bioactivity?

- Methodological Answer : Use knockout/knockdown models (e.g., CRISPR-Cas9 for HMG-CoA reductase) to isolate direct targets. Time-resolved assays (e.g., Western blotting for phosphorylation cascades) and metabolomic profiling (LC-MS) can distinguish primary enzyme inhibition from secondary signaling .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。